
2-Chloromethcathinone (hydrochloride)
Overview
Description
2-Chloromethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). It is also known by its IUPAC name, 1-(2-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethcathinone (hydrochloride) typically involves the reaction of 2-chloropropiophenone with methylamine. The reaction proceeds under controlled conditions to yield the desired product. The general synthetic route can be summarized as follows:
Starting Material: 2-chloropropiophenone
Reagent: Methylamine
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloromethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chloromethamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Pathways
The compound's action affects several biochemical pathways, notably:
- Synthesis : Increased production of neurotransmitters.
- Release : Enhanced release from presynaptic neurons.
- Reuptake Inhibition : Decreased reabsorption into presynaptic neurons.
These actions culminate in increased locomotor activity and heightened alertness, which are characteristic effects of stimulants.
Scientific Research Applications
Despite its classification as a controlled substance, 2-Chloromethcathinone has been utilized in various scientific research contexts:
Analytical Chemistry
- Purpose : Used as a reference standard for identifying synthetic cathinones in forensic samples.
- Application : Assists in the development of analytical methods for detecting synthetic drugs in biological matrices.
Pharmacology
- Research Focus : Investigates its physiological and toxicological properties.
- Case Studies : Studies have shown that 2-Chloromethcathinone exhibits dose-dependent effects on locomotor activity in animal models, indicating its potential for abuse similar to other stimulants .
Toxicology
- Concern : Evaluates the neurotoxic effects on neuronal cell lines, demonstrating adverse outcomes associated with synthetic cathinones .
- Findings : Reports indicate significant toxicity levels that warrant further investigation into the safety profiles of such compounds.
Public Health
- Implications : Researching the public health implications of synthetic cathinones, including trends in abuse and associated health risks.
- Epidemiology : Data suggest an increasing prevalence of these substances in illicit drug markets, necessitating ongoing monitoring and research efforts .
Case Studies and Findings
Several studies have documented the effects and implications of using 2-Chloromethcathinone:
- A study examining locomotor activity showed that administration led to increased movement in mice, paralleling findings with other known stimulants .
- Toxicological assessments revealed that exposure to this compound resulted in significant neurotoxic effects on cultured neuroblastoma cells, highlighting potential risks associated with human consumption .
Comparative Data Table
Property | 2-Chloromethcathinone (Hydrochloride) | Other Synthetic Cathinones |
---|---|---|
Chemical Class | Cathinone | Cathinone |
Mechanism | Monoamine reuptake inhibition | Similar |
Primary Effects | Stimulant effects | Varies by specific compound |
Toxicity | Neurotoxic effects observed | Varies |
Legal Status | Controlled substance | Varies |
Mechanism of Action
The mechanism of action of 2-Chloromethcathinone (hydrochloride) involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . This elevation leads to increased stimulation and euphoria, similar to other synthetic cathinones .
Comparison with Similar Compounds
2-Chloromethcathinone (hydrochloride) is structurally similar to other synthetic cathinones such as:
3-Chloromethcathinone (3-CMC):
4-Chloromethcathinone (4-CMC): Similar to 2-Chloromethcathinone but with the chlorine atom at the para position.
Mephedrone (4-MMC): A well-known synthetic cathinone with a methyl group at the para position.
Uniqueness
The uniqueness of 2-Chloromethcathinone (hydrochloride) lies in its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and interaction with monoamine transporters .
Biological Activity
2-Chloromethcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring cathinones found in the khat plant. This compound is increasingly recognized for its psychostimulant properties, primarily through its interaction with monoaminergic neurotransmitters. This article explores the biological activity of 2-Chloromethcathinone, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
2-Chloromethcathinone primarily acts as a psychostimulant by elevating the extracellular levels of monoaminergic neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound interacts with several transporters, notably:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
This interaction leads to increased neurotransmitter release and decreased reuptake, enhancing signaling pathways associated with mood elevation and locomotor activity.
Pharmacokinetics
The pharmacokinetics of 2-Chloromethcathinone suggest rapid absorption and distribution throughout the body. It is metabolized primarily in the liver, with common metabolic pathways involving:
- Ketoreduction
- N-demethylation
Excretion occurs mainly through urine. The effects of the compound are typically observed within hours post-administration, lasting from 1 to 4 hours depending on the dosage and method of administration .
Cellular Effects
Research indicates that synthetic cathinones like 2-Chloromethcathinone stimulate spontaneous locomotor activity in animal models in a dose-dependent manner. Studies have reported significant increases in activity levels following administration .
Case Studies
A notable study analyzed toxicological data from cases involving chloromethcathinone isomers, including 2-Chloromethcathinone. The analysis included 27 fatalities where chloromethcathinone was detected alongside its metabolites. Concentrations varied significantly among cases, highlighting the compound's potential lethality and the challenges in toxicological evaluations due to its instability in biological samples .
Toxicological Analysis
A comprehensive review of toxicological reports indicated that synthetic cathinones remain prevalent due to their recreational use. In one case study, blood concentrations of chloromethcathinone were found to range from 10 ng/mL to over 2800 ng/mL in fatal cases. This variability underscores the need for careful monitoring and analysis in forensic settings .
Metabolite Profiling
Recent studies have focused on metabolite profiling to extend detection windows for synthetic cathinones. For instance, glucuronic acid conjugation was identified as a significant Phase II transformation for metabolites stemming from keto group reductions . This profiling is crucial for developing analytical methods that can reliably detect these substances in biological samples.
Data Table: Summary of Biological Activity
Parameter | Details |
---|---|
Chemical Structure | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one |
Primary Action | Elevation of monoaminergic neurotransmitters |
Key Transporters | DAT, NET, SERT |
Metabolic Pathways | Ketoreduction, N-demethylation |
Duration of Effects | 1 to 4 hours |
Common Dosage Effects | Increased locomotor activity |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the structural purity of 2-Chloromethcathinone hydrochloride in synthetic batches?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of the chloro and methcathinone moieties, and high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm). Cross-validate purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid in water) and UV detection at 254 nm. Reproducibility can be ensured by comparing retention times with certified reference standards .
Q. How should researchers safely handle and store 2-Chloromethcathinone hydrochloride to prevent degradation?
- Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to minimize hydrolysis of the hydrochloride salt. Conduct stability tests under varying pH (4–9) and temperature (-80°C to 25°C) conditions using accelerated degradation studies monitored via HPLC. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling to avoid inhalation or dermal exposure .
Q. What synthetic routes are commonly employed to produce 2-Chloromethcathinone hydrochloride, and how can side products be minimized?
- Methodological Answer : The compound is typically synthesized via halogenation of methcathinone using thionyl chloride or PCl₃. Optimize reaction stoichiometry (1:1.2 molar ratio of methcathinone to chlorinating agent) and temperature (0–5°C) to suppress over-chlorination. Post-synthesis, purify via recrystallization in ethanol/water (3:1 v/v) and validate purity using GC-MS to detect residual solvents or byproducts like 2,3-dichloromethcathinone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for 2-Chloromethcathinone hydrochloride across different solvents?
- Methodological Answer : Conduct systematic solubility studies in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) using gravimetric analysis. Control variables such as temperature (25°C ± 0.5°C), agitation speed, and equilibration time (24–72 hours). Compare results with literature by normalizing data to ionic strength and dielectric constants of solvents. Discrepancies often arise from residual counterions or hydration states, which can be quantified via Karl Fischer titration .
Q. What in vitro models are suitable for studying the pharmacological mechanisms of 2-Chloromethcathinone hydrochloride, and how should assays be designed?
- Methodological Answer : Use transfected HEK-293 cells expressing human dopamine (DAT) or serotonin (SERT) transporters for uptake inhibition assays. Pre-incubate cells with 1–100 µM of the compound for 30 minutes, then measure radiolabeled neurotransmitter (³H-dopamine/³H-serotonin) uptake. Normalize data to positive controls (e.g., cocaine for DAT) and validate specificity via competitive binding with selective antagonists (e.g., GBR-12909). EC₅₀ values should be calculated using nonlinear regression .
Q. What strategies are recommended for identifying metabolic pathways of 2-Chloromethcathinone hydrochloride in hepatic models?
- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor for 60 minutes at 37°C. Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-QTOF-MS in positive ion mode. Phase I metabolites (e.g., N-demethylation, hydroxylation) can be identified using fragmentation patterns (MS/MS). Confirm enzyme involvement using CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can researchers address inconsistencies in reported stability data for 2-Chloromethcathinone hydrochloride under varying storage conditions?
- Methodological Answer : Perform forced degradation studies under oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 40°C for 14 days. Monitor degradation products using UPLC-PDA and compare degradation kinetics (t₁/₂) across conditions. Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures. Note that discrepancies often stem from differences in initial purity or humidity levels during testing .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJSWYMQGLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342728 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-66-2 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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